4-((4-Boronophenyl)amino)-4-oxobutanoic acid
Overview
Description
4-((4-Boronophenyl)amino)-4-oxobutanoic acid is an organic compound that features a boron atom bonded to a phenyl group, which is further connected to an amino group and a butanoic acid moiety
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups present in the target molecules . This interaction can lead to changes in the conformation and function of the target molecules.
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Pharmacokinetics
The pharmacokinetic properties of boronic acids are generally influenced by their ability to form reversible covalent bonds with hydroxyl groups, which can affect their absorption and distribution in the body .
Result of Action
The interaction of boronic acids with biological targets can lead to changes in the function of these targets, potentially leading to therapeutic effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules that can interact with the compound .
Biochemical Analysis
Biochemical Properties
4-((4-Boronophenyl)amino)-4-oxobutanoic acid is involved in several biochemical reactions, primarily due to its boron-containing structure. Boron is known to interact with various enzymes and proteins, influencing their activity. For instance, boron can form reversible covalent bonds with diols and hydroxyl groups, which are commonly found in biomolecules. This interaction can modulate the activity of enzymes such as serine proteases and kinases, which are crucial for cellular signaling and metabolism . Additionally, this compound can interact with proteins involved in cell signaling pathways, potentially altering their function and downstream effects.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that boron-containing compounds can affect the activity of transcription factors, leading to changes in gene expression . This can result in altered cellular responses, such as changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the formation of reversible covalent bonds with biomolecules, which can modulate their activity. For instance, the boron atom in the compound can interact with the active sites of enzymes, leading to inhibition or activation of their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that boron-containing compounds can undergo hydrolysis and oxidation, leading to the formation of degradation products . These degradation products can have different biological activities compared to the parent compound, potentially leading to changes in cellular responses over time. Additionally, long-term exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. For instance, high doses of boron-containing compounds have been associated with toxicity and adverse effects, such as oxidative stress and inflammation . These effects are likely due to the interaction of the compound with critical biomolecules and the disruption of cellular homeostasis. It is important to determine the optimal dosage range to achieve the desired biological effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and other metabolic pathways . Additionally, this compound can affect the levels of metabolites, leading to changes in cellular energy production and biosynthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transporters, such as amino acid transporters, and distributed to various cellular compartments . Additionally, binding proteins can facilitate the transport of this compound to specific tissues, influencing its localization and accumulation within the body.
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its biological effects . Additionally, post-translational modifications, such as phosphorylation and ubiquitination, can influence the localization and activity of this compound within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Boronophenyl)amino)-4-oxobutanoic acid typically involves the reaction of 4-boronophenylamine with succinic anhydride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-((4-Boronophenyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic acid derivatives, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-((4-Boronophenyl)amino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: This compound has a similar phenyl group but differs in the presence of a thiazole ring and a bromine atom.
4-oxo-4-((4-phenylthiazol-2-yl)amino)butanoic acid: This compound features a thiazole ring and a phenyl group, similar to the boron-containing compound but with different functional groups.
Uniqueness
4-((4-Boronophenyl)amino)-4-oxobutanoic acid is unique due to the presence of the boron atom, which imparts distinct chemical reactivity and biological activity. The boron atom allows for the formation of reversible covalent bonds, making the compound valuable in various applications, particularly in medicinal chemistry and materials science .
Properties
IUPAC Name |
4-(4-boronoanilino)-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BNO5/c13-9(5-6-10(14)15)12-8-3-1-7(2-4-8)11(16)17/h1-4,16-17H,5-6H2,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUCUZOJUHAJLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)NC(=O)CCC(=O)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377705 | |
Record name | N-(4-Phenylboronic)succinamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480424-95-1 | |
Record name | 4-[(4-Boronophenyl)amino]-4-oxobutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=480424-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Phenylboronic)succinamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 480424-95-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does the structure of N-(4-Phenylboronic)succinamic acid influence its interaction with SWNTs and affect their fluorescence?
A1: The research by [] investigates how different phenylboronic acid derivatives, including N-(4-Phenylboronic)succinamic acid (abbreviated as 4SCPBA in the study), impact the fluorescence quantum yield of SWNTs when conjugated to a polyethylene glycol polymer. Surprisingly, the study found that the position of the boronic acid group and the presence of electron-withdrawing or -donating substituents on the phenyl ring significantly influence the SWNT's fluorescence quantum yield. While the study doesn't provide a specific mechanism for 4SCPBA, it observes that electron-donating groups, like the amide group present in 4SCPBA, generally lead to a decrease in quantum yield. This suggests that the amide group in 4SCPBA may influence its interaction with the SWNT surface, ultimately affecting its ability to modulate SWNT fluorescence. Further research is needed to elucidate the precise mechanism of interaction between 4SCPBA and SWNTs.
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